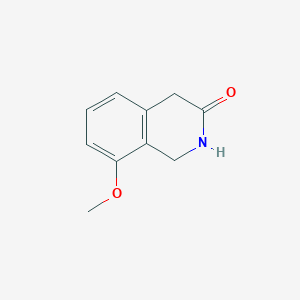

8-methoxy-1,2-dihydroisoquinolin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-4H,5-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFQGCOTGKPQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Biological Activity Investigations of 8 Methoxy 1,2 Dihydroisoquinolin 3 4h One Derivatives

Enzyme Inhibition Studies

The investigation into the biological activities of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one and its related structures has revealed a range of enzyme inhibitory functions. These activities are highly dependent on the specific substitutions and modifications made to the core isoquinolinone ring system.

Research into cholinesterase inhibitors for conditions like Alzheimer's disease has explored various heterocyclic structures. While direct studies on 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one derivatives as acetylcholinesterase (AChE) inhibitors are not extensively documented in the provided sources, research on structurally related isoindoline-1,3-dione derivatives has shown promise. A series of isoindoline-1,3-dione-based acetohydrazides demonstrated potent AChE inhibitory activity, with IC50 values ranging from 0.11 to 0.86 µM. nih.gov For instance, compound 8a from this series was identified as the most potent, with a competitive mode of inhibition against AChE. nih.gov Another study synthesized isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, with compounds 7a and 7f showing the highest inhibitory potency against AChE with an IC50 of 2.1 µM. researchgate.net These findings suggest that the broader isoquinoline (B145761) and related nitrogen-containing heterocyclic scaffolds are viable starting points for AChE inhibitor design. nih.govresearchgate.net

β-Secretase (BACE1) is a key enzyme in the production of amyloid-β peptide, a hallmark of Alzheimer's disease. nih.govnih.gov Consequently, BACE1 has become a major target for inhibitor development. nih.gov While a wide variety of peptidomimetic and non-peptidic inhibitors have been developed, including dihydrooxazine and dihydrothiazine derivatives, specific research focusing on 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one derivatives for BACE1 inhibition is not prominent in the available literature. google.comgoogle.com The development of BACE1 inhibitors remains a challenging area in medicinal chemistry, requiring potent, selective, and bioavailable small molecules. nih.gov

The thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) structure, an analogue of the isoquinolinone core, is recognized as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair and a target in anti-ischemic and cancer therapies. nih.gov However, TIQ-A exhibits poor selectivity, inhibiting multiple enzymes within the PARP family. nih.gov This has spurred efforts to develop derivatives with improved specificity. A patented derivative, 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one , highlights the exploration of substitutions on this scaffold. nih.gov Research has focused on developing efficient synthetic strategies for 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones to create a library of compounds for more specific PARP inhibition. nih.gov The synthesis involves a multi-step process, including a Suzuki–Miyaura cross-coupling, with the goal of providing selective inhibitors for different PARP enzymes. nih.gov

Table 1: PARP Inhibition by Thieno[2,3-c]isoquinolin-5(4H)-one Analogues Data based on qualitative statements from source material.

| Compound Name | Target Enzyme | Activity Noted |

|---|---|---|

| Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) | PARP Family (e.g., PARP1) | Potent but non-selective inhibition. nih.gov |

| 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one | PARP Family | Synthesized as a potential PARP inhibitor. nih.gov |

| 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones | PARP Family | Developed as a scaffold for specific inhibitors. nih.gov |

The dihydroisoquinolin-1(2H)-one lactam structure has been successfully utilized to develop potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often overexpressed in cancers. nih.govacs.org Starting from a lead compound, researchers designed a new series of inhibitors to improve metabolic stability and solubility. nih.govdocumentsdelivered.com This led to the development of (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497) . nih.govacs.org This compound exhibited a potent overlap of EZH2 inhibition and favorable pharmaceutical properties, leading to its selection as a development candidate. nih.gov Structure-activity relationship (SAR) studies showed that substituents at the 7-position of the isoquinolinone core were critical for potent EZH2 inhibition. acs.org For example, a lactam compound with a 1-methoxypropyl substituent showed encouraging EZH2 inhibition against the Y641N mutant enzyme. acs.org

Separately, 5-methoxyquinoline (B23529) derivatives have also been identified as a new class of EZH2 inhibitors. nih.gov SAR studies led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , which displayed an IC50 value of 1.2 µM against EZH2 and reduced histone H3K27 methylation in cells. nih.gov

Table 2: EZH2 Inhibition by Isoquinolinone and Quinoline (B57606) Derivatives Interactive data based on text.

| Compound Name | EZH2 Inhibition (IC50) | Key Structural Feature |

|---|---|---|

| (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one | Potent (selected as development candidate) | Dichloro-dihydroisoquinolin-1(2H)-one core. nih.govacs.org |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 µM | 5-methoxyquinoline core. nih.gov |

| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 µM | 5-methoxyquinoline core. nih.gov |

D-amino acid oxidase (DAAO) is an enzyme that degrades D-serine, a co-agonist of the NMDA receptor, making DAAO inhibitors a potential therapeutic for schizophrenia. nih.govnih.gov While direct studies on 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one are scarce, research into other heterocyclic scaffolds has identified potent DAAO inhibitors. For example, a series of 4-hydroxypyridazin-3(2H)-one derivatives were developed as potent and cell-permeable DAAO inhibitors. nih.gov Similarly, 3-hydroxyquinolin-2-(1H)-one was identified as a highly potent DAAO inhibitor with an IC50 of 4 nM. nih.gov

Butyrylcholinesterase (BuChE) is another cholinesterase enzyme that becomes more significant in the later stages of Alzheimer's disease. researchgate.net Similar to AChE, the direct investigation of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one derivatives against BuChE is limited. However, studies on related isoindolin-1,3-dione acetohydrazides showed inhibitory activity against BuChE with IC50 values between 5.7 and 30.2 µM. nih.gov Compound 8g from this series was the most potent BuChE inhibitor, forming key hydrogen bond interactions within the enzyme's active site. nih.gov

The search for dual inhibitors targeting both HIV-1 integrase (IN) and the ribonuclease H (RNase H) function of reverse transcriptase has led to the investigation of 2-hydroxyisoquinoline-1,3(2H,4H)-diones. nih.govnih.gov This scaffold is structurally related to the isoquinolinone core. A study reported the synthesis of fifteen 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives with various alkyl and arylalkyl groups at position 4. nih.gov While these compounds showed poor inhibition of RNase H, four of the derivatives inhibited HIV-1 integrase at a low micromolar level, providing a basis for developing new hits. nih.gov Further optimization of this scaffold by introducing carboxamido chains at position 4 led to compounds with low micromolar anti-HIV-1 activities. nih.gov

Information regarding the modulation of other enzyme targets such as c-Jun N-terminal kinase 3 (JNK3) by 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one derivatives was not available in the consulted sources.

Receptor Modulation and Channel Potentiation

The 1,2-dihydroisoquinolin-3(4H)-one scaffold and its derivatives have been the subject of various medicinal chemistry investigations, revealing their capacity to modulate key receptors and ion channels implicated in neurological and physiological processes.

N-Methyl-D-Aspartate (NMDA) Receptor Positive Allosteric Modulation

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels crucial for synaptic plasticity and transmission. nih.gov Their hypofunction is associated with several neurological and psychiatric disorders. nih.gov Positive allosteric modulators (PAMs) are compounds that enhance the receptor's response to an agonist without directly activating the receptor themselves. nih.govnih.gov

Research has identified derivatives of the dihydroisoquinoline core structure that act as NMDA receptor PAMs. One such compound, GNE-9278, features a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety. researchgate.net This novel PAM was found to have a unique binding site on the extracellular surface of the transmembrane domain (TMD) of the NMDA receptor. researchgate.net The modulation by GNE-9278 is state-dependent and can significantly alter the pharmacology of the extracellular domain. researchgate.net Studies on related tetrahydroisoquinoline structures have also contributed to the development of pharmacophore models for both agonists and antagonists of the NMDA receptor, identifying key structural features for receptor interaction. nih.gov For instance, a series of (phosphonoalkyl)tetrahydroisoquinoline-1- and 3-carboxylates were prepared, leading to the identification of 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid as a potent antagonist. nih.gov

The exploration of these scaffolds has revealed that modest structural changes can interconvert negative and positive allosteric modulation, highlighting the subtle nature of the structure-activity relationship (SAR) for this target. nih.govelifesciences.org

Table 1: Investigated NMDA Receptor Modulators with an Isoquinoline Core This table is interactive. Click on the headers to sort.

| Compound Name | Structure | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| GNE-9278 ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone) | Derivative of 6,7-dimethoxy-3,4-dihydroisoquinolinone | Positive Allosteric Modulator (PAM) | Binds to a novel site on the transmembrane domain; state-dependent modulation. | researchgate.net |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chloride channel. nih.govresearchgate.net The most common mutation, ΔF508, impairs the protein's folding and gating. nih.govnih.gov CFTR potentiators are molecules that enhance the channel's gating function, increasing the flow of chloride ions. cff.orgcff.org

While direct studies on 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one as a CFTR potentiator are limited, research into the structurally related cyanoquinoline class has identified compounds with dual corrector and potentiator activities. nih.govnih.govnih.gov These compounds, termed CoPos, represent a significant advancement as they address both the trafficking and gating defects of the ΔF508-CFTR protein. nih.gov Analysis of numerous CoPo analogs revealed compounds with either dual activity or potentiator-only activity. nih.gov

The structure-activity relationship for these cyanoquinolines suggests that a flexible tether and a relatively short bridge between the cyanoquinoline core and an aryl amide moiety are important features for dual activity. nih.govnih.gov Molecular modeling indicates that these molecules may adopt two distinct conformations to elicit their separate corrector and potentiator effects. nih.govnih.gov The discovery of these dual-acting quinoline derivatives underscores the potential of related heterocyclic scaffolds in developing treatments for cystic fibrosis. nih.gov

Table 2: Cyanoquinoline-Based CFTR Modulators This table is interactive. Click on the headers to sort.

| Compound Name | Structure | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide) | Cyanoquinoline | Corrector-Potentiator (CoPo) | Possesses both corrector and potentiator activities with low micromolar EC₅₀. | nih.gov |

GABAA Receptor Interactions

GABAA (γ-aminobutyric acid type A) receptors are the primary mediators of fast synaptic inhibition in the central nervous system. nih.govunifi.it They are ligand-gated ion channels that can be modulated by various therapeutic agents, including benzodiazepines. nih.govunifi.it

Investigations into 3,4-dihydroisoquinolinone derivatives have revealed their potential interaction with GABAA receptors. nih.gov A study on novel nih.govacs.orgacs.orgtriazolo[3,4-a]isoquinolin-3(2H)-one derivatives, synthesized from a dihydroisoquinolinone precursor, identified compounds with significant anticonvulsant activity. nih.gov Molecular docking studies for one of the most potent compounds, 9-(hexyloxy)-5,6-dihydro- nih.govacs.orgacs.orgtriazolo[3,4-a]isoquinolin-3(2H)-one (9a), suggested a possible binding interaction at the benzodiazepine (B76468) (BZD) binding site of the GABAA receptor. nih.gov

Structure-activity relationship studies on related quinazolin-4(3H)-one scaffolds have shown that the N1 atom and the carbonyl group of the heterocycle are crucial for binding to the GABAA receptor, acting as an electron donor and a hydrogen bonding site, respectively. mdpi.com These findings support the hypothesis that isoquinolinone derivatives can act as positive allosteric modulators at the GABAA receptor, which is consistent with their observed anticonvulsant effects. nih.govmdpi.com

Activity Against Pathological Processes

The therapeutic potential of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one derivatives extends to their activity against significant pathological processes, including seizures and cancer.

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. nih.gov The search for novel anticonvulsants with improved efficacy and safety profiles is ongoing. Several studies have demonstrated the anticonvulsant potential of isoquinoline derivatives. nih.govnih.gov

Two novel series of 3,4-dihydroisoquinoline (B110456) derivatives were synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.gov One of the most promising compounds, 9-(hexyloxy)-5,6-dihydro- nih.govacs.orgacs.orgtriazolo[3,4-a]isoquinolin-3(2H)-one (9a), exhibited significant anticonvulsant activity in the MES test with an ED₅₀ value of 63.31 mg/kg and also showed potent activity against PTZ-induced seizures. nih.gov

Structure-activity relationship (SAR) analysis of these derivatives revealed important structural determinants for activity. For instance, in one series of compounds, anti-MES activity increased with the length of the alkyl chain from one to five carbons, with the hexyl-substituted derivative (compound 4e) being the most active. nih.gov Further increases in chain length led to decreased activity. nih.gov These findings highlight the potential of the 3,4-dihydroisoquinolinone scaffold as a basis for the development of new anticonvulsant agents. nih.govnih.gov

Table 3: Anticonvulsant Activity of 3,4-Dihydroisoquinoline Derivatives This table is interactive. Click on the headers to sort.

| Compound | Structure | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 9a (9-(hexyloxy)-5,6-dihydro- nih.govacs.orgacs.orgtriazolo[3,4-a]isoquinolin-3(2H)-one) | Fused triazolo-isoquinolinone | 63.31 | >7.9 | nih.gov |

Anticancer and Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is a critical component of the cellular cytoskeleton involved in cell division, making it an important target for anticancer drugs. nih.govacs.org Research has shown that certain isoquinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and cytotoxic effects against cancer cells. nih.govacs.orgacs.org

A series of 5,6-dihydroindolo[2,1-a]isoquinolines, which are structurally related to the core topic compound, were synthesized and evaluated for their ability to inhibit tubulin polymerization and their cytostatic activity against human breast cancer cells (MDA-MB 231 and MCF-7). nih.govacs.org The study found that hydroxy-substituted derivatives were active in the tubulin polymerization assay, while both hydroxy and some methoxy (B1213986) derivatives inhibited cell growth. nih.govacs.org The most active compounds were the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline, with IC₅₀ values for tubulin polymerization of 11 µM and 3.1 µM, respectively. nih.govacs.org These active derivatives were shown to displace colchicine (B1669291) from its binding site on tubulin, suggesting a common mechanism of action. nih.govacs.org This anti-tubulin activity is believed to be responsible for the observed cytostatic effects. nih.gov

Other research has identified novel isoquinoline analogues as dual inhibitors of tubulin polymerization and V-ATPase, which can induce immunogenic cell death, suggesting a promising avenue for developing a new generation of microtubule-targeting drugs. acs.org

Table 4: Tubulin Polymerization Inhibition by Isoquinoline Derivatives This table is interactive. Click on the headers to sort.

| Compound | Structure | Tubulin Polymerization Inhibition (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6b) | Indolo[2,1-a]isoquinoline | 11 ± 0.4 µM | Active hydroxy derivative; binds to colchicine site. | nih.govacs.org |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c) | Indolo[2,1-a]isoquinoline | 3.1 ± 0.4 µM | Most active compound in the series; binds to colchicine site. | nih.govacs.org |

Antimicrobial and Anti-malarial Activity

The quinoline and isoquinoline scaffolds are prominent in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. icm.edu.pl Derivatives of these heterocycles have demonstrated significant potential as antimicrobial and anti-malarial agents. icm.edu.plresearchgate.netnih.gov

Research into novel quinoline derivatives has shown their capacity to act as antibacterial agents. researchgate.net For instance, the synthesis of 8-methoxy-4-methyl-quinoline derivatives and their subsequent conversion into azetidinones and thiazolidinones yielded compounds with notable antibacterial profiles. researchgate.net Similarly, studies on 8-hydroxyquinoline (B1678124) derivatives have revealed their potential in combating resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative, PH176, exhibited minimum inhibitory concentrations (MIC) of 16 and 32 μg/ml (MIC50 and MIC90, respectively) against S. aureus clinical isolates and showed synergistic activity when combined with oxacillin. nih.gov Another study focusing on 2(1H)-quinolinone tethered with 1,3,5-triazine (B166579) resulted in derivatives with moderate activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. icm.edu.pl

In the realm of anti-malarial research, quinoline derivatives have historically been crucial, and the search for new, effective agents continues due to widespread drug resistance. nih.govscispace.com The 8-aminoquinoline (B160924) structure, for example, is a well-established pharmacophore with activity against both blood and tissue stages of the malaria parasite. scispace.com More recent research has explored hybrid molecules, such as quinolinyl-1H-1,2,3-triazoles, which have shown in vitro activity against the W2 chloroquine-resistant clone of Plasmodium falciparum. nih.gov Spiroindolone derivatives containing a dihydro-quinolinone moiety have also been investigated, with several compounds demonstrating antiplasmodial activity in the low micromolar range against both drug-sensitive (3D7) and drug-resistant (FCR-3) strains of P. falciparum. nih.gov For example, compounds derived from trans-isoeugenol showed activity between 1.31 and 1.80 µM against the 3D7 strain. nih.gov Molecular docking studies have also identified carbohydrazone derivatives of spiro[indoline-3,2'-quinazoline] as potential inhibitors of Plasmodium falciparum transketolase (PfTk), a crucial enzyme for the parasite's survival. researchgate.net

Table 1: Antimicrobial and Anti-malarial Activity of Selected Isoquinoline/Quinoline Derivatives

| Compound Class | Target Organism/Strain | Activity/Finding | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline derivative (PH176) | Staphylococcus aureus (MRSA) | MIC50: 16 µg/ml; MIC90: 32 µg/ml | nih.gov |

| Spiro(indoline-3,2'-quinolin)-2-ones | P. falciparum (3D7 strain) | Activity range: 1.31-1.80 µM | nih.gov |

| Spiro(indoline-3,2'-quinolin)-2-ones | P. falciparum (FCR-3 strain) | Activity range: 1.52-4.20 µM | nih.gov |

| Quinolonyl-triazine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate antibacterial activity | icm.edu.pl |

| 2,8-bis-(trifluoromethyl)quinoline derivative (Cpd 129) | P. falciparum | IC50 = 0.083 µM | nih.gov |

Antioxidant and Free-Radical Scavenging Properties

The investigation of antioxidant properties is a common aspect of characterizing new therapeutic agents, as oxidative stress is implicated in numerous pathologies. While the core 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one scaffold has not been extensively profiled for its antioxidant capacity in available literature, studies on related heterocyclic systems provide some insights. For instance, an investigation into a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives determined that these compounds did not exhibit significant antioxidant properties when evaluated using the FRAP (ferric reducing antioxidant power) assay. nih.govcore.ac.uk

Anti-inflammatory and Analgesic Effects

Derivatives of the isoquinoline scaffold have been identified as promising candidates for the development of new anti-inflammatory and analgesic agents. biomedpharmajournal.org Research has shown that these compounds can modulate key inflammatory pathways. For example, a novel isoquinoline derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In a specific study on a related tetrahydroisoquinoline, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated a pronounced anti-inflammatory effect in a formalin-induced arthritis model in rats. biomedpharmajournal.org At a dose of 0.5 mg/kg, this compound exhibited an anti-inflammatory activity 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org The same compound also showed significant analgesic activity in both thermal (hot plate test) and chemical (acetic acid-induced writhing) pain models. biomedpharmajournal.org

Similarly, studies on other methoxy-containing heterocyclic systems, such as 8-methoxy-purine-2,6-dione derivatives, have revealed significant anti-inflammatory activity. nih.govcore.ac.ukresearchgate.net In a carrageenan-induced paw edema model, these compounds effectively reduced edema volume. core.ac.uk Derivatives with specific side chains (ester, carboxylic acid, or amide moieties) showed differential activity, with some significantly inhibiting plasma TNF-α levels, suggesting that their anti-inflammatory effects may be mediated by the downregulation of this key cytokine. nih.govresearchgate.net

Table 2: Comparative Anti-inflammatory Activity in Formalin Arthritis Model

| Compound | Activity vs. Diclofenac Sodium | Reference |

|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (0.5 mg/kg) | 3.3 times higher | biomedpharmajournal.org |

Antihypertensive and Antiarrhythmic Properties

The cardiovascular effects of isoquinoline and related heterocyclic derivatives have been an area of pharmacological interest. While direct studies on the antihypertensive and antiarrhythmic properties of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one are limited in the public domain, research on structurally similar compounds provides evidence of potential activity in this area.

Quinolizidine derivatives, which share a bicyclic nitrogen-containing framework, have been tested for antiarrhythmic effects. mdpi.com A study of fourteen such compounds found that nearly all displayed antiarrhythmic activity in isolated guinea pig heart tissues. One compound, N-(3,4,5-trimethoxybenzoyl)aminohomolupinane, was particularly potent, exhibiting a nanomolar EC50 value (0.017 µM) for increasing the threshold of arrhythmia. mdpi.com The presence of a trimethoxybenzoyl moiety was noted as a potential contributor to this high potency, a feature that bears some resemblance to the methoxy-substituted phenyl ring in the target isoquinoline class. mdpi.com

Furthermore, the synthesis of 1-nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines has been explored in the context of developing antiarrhythmic agents, indicating that the dimethoxy-substituted tetrahydroisoquinoline core is a recognized scaffold for this therapeutic application. researchgate.net These findings suggest that the 8-methoxy-dihydroisoquinolinone skeleton could serve as a valuable template for designing novel cardiovascular agents, particularly those targeting cardiac arrhythmias.

Cholesterol Biosynthesis Inhibition

The regulation of cholesterol is a critical therapeutic strategy for preventing atherosclerosis, a chronic inflammatory disease driven by the accumulation of cholesterol in arterial walls, leading to the formation of macrophage-derived foam cells. nih.gov Promoting cholesterol efflux from these cells is a key mechanism to counteract this process. The ATP-binding cassette transporter A1 (ABCA1) is a pivotal protein that facilitates the transport of cholesterol out of macrophages to form high-density lipoproteins (HDL). nih.gov

A series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives, which contain a dihydroisoquinoline moiety, were synthesized and evaluated for their ability to up-regulate ABCA1 expression. nih.gov Among the tested compounds, one derivative demonstrated a 2.5-fold activation of the ABCA1 promoter and significantly increased both ABCA1 mRNA and protein levels in macrophage cells. nih.gov This up-regulation of ABCA1 led to a reduction in lipid accumulation induced by oxidized low-density lipoprotein (ox-LDL), thereby inhibiting the formation of foam cells. nih.gov The mechanism was suggested to involve the LXR (Liver X receptor) pathway. nih.gov

This research highlights a potential therapeutic application for dihydroisoquinolinone-based structures in cardiovascular disease by modulating cholesterol transport and metabolism, distinct from direct inhibition of cholesterol synthesis enzymes like HMG-CoA reductase. nih.govnih.gov

Multitarget-Directed Ligand (MTDL) Approaches for Dihydroisoquinolinone Analogues

The complexity of many chronic illnesses, such as Alzheimer's disease (AD) and other neurodegenerative disorders, has underscored the limitations of single-target drugs. nih.govresearchgate.net This has led to the rise of the multi-target-directed ligand (MTDL) strategy, which aims to design a single molecule capable of modulating multiple biological targets involved in the disease cascade. researchgate.netnih.gov An MTDL approach can offer advantages in terms of improved efficacy, a better pharmacokinetic profile, and potentially reduced side effects compared to administering multiple individual drugs. nih.govmdpi.com

The MTDL concept involves integrating two or more pharmacophores into a single chemical entity. mdpi.com This can be achieved by creating hybrid molecules where different active moieties are connected by a linker. mdpi.com The selection of appropriate targets is crucial; in the context of AD, targets have included acetylcholinesterase (AChE), beta-secretase 1 (BACE1), glycogen (B147801) synthase kinase 3 beta (GSK3β), and inflammatory mediators. nih.govchemrxiv.org

Given the diverse biological activities associated with the isoquinoline and dihydroisoquinolinone scaffolds—including anti-inflammatory, antimicrobial, and potential cardiovascular and neuroprotective effects—these structures represent attractive platforms for the development of MTDLs. nih.govnih.govnih.gov For example, a dihydroisoquinolinone core could be combined with a pharmacophore known to inhibit a key enzyme in a neurodegenerative pathway. The inherent anti-inflammatory properties of the isoquinoline moiety could complement the action of the second pharmacophore, leading to a synergistic therapeutic effect. nih.govnih.gov The development of MTDLs based on dihydroisoquinolinone analogues is a promising strategy for addressing complex, multifactorial diseases. researchgate.net

Computational and Theoretical Studies on 8 Methoxy 1,2 Dihydroisoquinolin 3 4h One and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of the isoquinolinone core, molecular docking studies have been crucial in elucidating their mechanism of action. For instance, in studies of isoquinoline-1,3-dione derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4), docking simulations have revealed key interactions within the ATP-binding pocket. These simulations, often performed with software like Autodock Vina, can identify crucial hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the inhibitory activity. researchgate.netnih.gov

In a study on 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives, molecular docking was used to investigate their potential as HIV-1 integrase inhibitors. nih.gov The results, however, showed no significant inhibitory activity at concentrations below 100 µM, which was consistent with the experimental biological evaluation. nih.gov This highlights the predictive power of molecular docking in screening potential drug candidates.

Similarly, for 4-aminoquinoline-isoindolin-1-one hybrids, docking studies have been employed to understand their antiplasmodial activity. researchgate.net One hybrid compound demonstrated a low binding energy of -8.43 kcal/mol, suggesting a strong interaction with the target protein. researchgate.net

While specific docking studies on 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one were not found, the principles from related structures suggest that this compound and its derivatives could be modeled against various biological targets. The methoxy (B1213986) group at the 8-position would likely influence the binding orientation and interactions within a target's active site, a hypothesis that can be rigorously tested using molecular docking.

Table 1: Illustrative Molecular Docking Results for Isoquinoline (B145761) Derivatives

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

| Isoquinoline-1,3-diones | Cyclin-Dependent Kinase 4 (CDK4) | Hydrogen bonds, hydrophobic interactions | researchgate.net |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | HIV-1 Integrase | Not specified due to low activity | nih.gov |

| 4-aminoquinoline-isoindolin-1-one hybrids | Not specified | Low binding energy (-8.43 kcal/mol) | researchgate.net |

| Thioxoquinazolin-4(3H)-one derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Favorable binding energies | researchgate.net |

This table is for illustrative purposes and is based on studies of related isoquinoline structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

For isoquinoline derivatives, QSAR studies have been successfully applied to guide the design of more potent compounds. In an analysis of isoquinoline-1,3-(2H, 4H)-diones, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. researchgate.net These models yielded statistically significant results, with a training set of 66 compounds giving a q² of 0.695 for CoMFA and 0.641 for CoMSIA, indicating good internal predictive ability. researchgate.net The external predictive ability was also robust, with r²pred values of 0.875 and 0.769, respectively. researchgate.net The contour maps generated from these models provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of new derivatives with potentially enhanced activity. researchgate.net

Another QSAR study on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives investigated the relationship between their tumor-specificity and various chemical descriptors. nih.gov This study found that the water-accessible surface area had the highest correlation with tumor specificity. nih.gov

While a specific QSAR model for 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one has not been reported, the methodologies applied to its analogs demonstrate the potential of QSAR in optimizing its derivatives for a desired biological activity. The descriptors used in such a model would likely include electronic, steric, and hydrophobic parameters to capture the influence of substituents on the isoquinolinone scaffold.

Table 2: Key Parameters from a 3D-QSAR Study of Isoquinoline-1,3-dione Derivatives

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated correlation coefficient) | 0.695 | 0.641 |

| r² (non-cross-validated correlation coefficient) | 0.947 | 0.933 |

| r²pred (external predictive ability) | 0.875 | 0.769 |

Data from a study on isoquinoline-1,3-dione derivatives. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of medicinal chemistry, DFT calculations provide valuable information about molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential maps.

For isoquinoline-based compounds, DFT calculations have been used to optimize their geometries before performing QSAR or docking studies. nih.gov For instance, in a study of 1,3-dioxoisoindoline-4-aminoquinolines, the compounds were first optimized using DFT with the B3LYP/6-31G* basis set before their descriptors were calculated for a QSAR model. nih.gov

In a study on the methylation of a quinoline (B57606) derivative, quantum chemical calculations were performed to understand the geometry and electronic structure of the molecule's anion, which helped in explaining the regioselectivity of the reaction. mdpi.com

For 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one, DFT calculations could provide a detailed understanding of its electronic properties. The electron-donating nature of the methoxy group at the 8-position would influence the electron density distribution across the aromatic ring and the lactam moiety. This, in turn, would affect the molecule's reactivity and its interaction with biological targets. DFT can also be used to calculate properties like dipole moment and polarizability, which are important for understanding a molecule's behavior in a biological environment.

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comsemanticscholar.org In drug discovery, MD simulations provide insights into the dynamic nature of ligand-receptor interactions, the stability of the complex, and the conformational changes that may occur upon binding. semanticscholar.orgnih.gov

For 8-hydroxy-tetrahydroisoquinolines, MD simulations have supported functional data by showing that the 8-hydroxy substitution allows for more robust interactions with the 5-HT₇ receptor, which correlated with their inverse agonism efficacy. nih.gov

In a broader context, MD simulations have been used to study the interaction of various ligands with their receptors, providing a dynamic view that complements the static picture from molecular docking. semanticscholar.orgnih.govnih.gov These simulations can reveal the role of water molecules in the binding site and the flexibility of both the ligand and the receptor, which are crucial for a comprehensive understanding of the binding process.

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are computational techniques used to identify novel drug candidates. researchgate.netyoutube.com Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a drug target. researchgate.net De novo design, on the other hand, involves the creation of novel molecular structures from scratch that are predicted to have desired therapeutic properties. youtube.com

In a study on isoquinoline-1,3-diones, after developing robust QSAR and docking models, twenty new potent molecules were designed and their activities predicted to be better than the most active compound in the initial series. researchgate.net This demonstrates the power of integrating these computational approaches for lead optimization.

Virtual screening and de novo design are often used in a "funnel-like" setup, where a large number of molecules are initially screened using less computationally expensive methods, followed by more rigorous and expensive methods for the most promising candidates. researchgate.net

For the 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one scaffold, these approaches could be used to explore a vast chemical space and design novel derivatives with improved potency and selectivity for a specific biological target. By combining fragment-based design with predictive models for activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, it is possible to generate novel, synthetically feasible drug candidates.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Diversification

The functionalization and diversification of the 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one core are critical for exploring its chemical space and uncovering novel biological activities. While classical synthetic routes exist, future research will likely focus on more efficient, regioselective, and stereoselective modern synthetic methods.

Recent advancements in the synthesis of the broader 3,4-dihydroisoquinolin-1(2H)-one class offer a roadmap for future work. These emerging strategies allow for the introduction of various substituents at different positions, which is crucial for probing structure-activity relationships.

Key Emerging Methodologies:

Metal-Catalyzed C-H Activation: Rhodium and Cobalt-catalyzed reactions have been developed for the synthesis of isoquinolones. For instance, Cp*Co(III)-catalyzed reverse regioselective [4+2] annulation of N-chlorobenzamides with vinyl silanes enables the creation of 4-silylated isoquinolones, which can be further modified. researchgate.net Applying such methods to precursors of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one could allow for novel functionalization at the C4 position.

Photocatalysis: Visible-light, metal-free photocatalytic methods are emerging for synthesizing 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives under mild conditions. researchgate.net This approach could be used to introduce a variety of functional groups at the C3 position of the target scaffold.

Multicomponent Reactions: The Castagnoli–Cushman reaction (CCR) has been effectively used to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives with diverse substituents. nih.gov This one-pot reaction is highly efficient for creating molecular diversity, which is essential for screening against various biological targets.

Domino Procedures: Metal-free domino reactions provide an efficient pathway to construct the isoquinolinone core. These reactions, which involve a cascade of intramolecular transformations, can generate complex molecules from simple starting materials in a single step. researchgate.net

These advanced synthetic techniques will enable chemists to create extensive libraries of analogs of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one, facilitating a deeper exploration of its therapeutic potential.

Exploration of Novel Biological Targets

Derivatives of the isoquinoline (B145761) and 3,4-dihydroisoquinolin-1(2H)-one scaffolds have demonstrated a wide spectrum of pharmacological activities. researchgate.netwisdomlib.org This suggests that 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one and its future derivatives could interact with a variety of biological targets. While some activities are established for this class of compounds, a significant opportunity exists to screen for novel therapeutic applications.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale Based on Related Compounds | Potential Targets |

| Oncology | Isoquinolinone derivatives have shown potent anticancer activity against various human cancer cell lines. nih.govnih.gov Some act as inhibitors of tubulin polymerization or poly(ADP-ribose)polymerase (PARP). researchgate.netnih.gov | Tubulin, PARP, Kinases, DNA |

| Infectious Diseases | The scaffold is present in compounds with antimicrobial, antifungal, antiviral, and anti-HIV properties. researchgate.netnih.govwisdomlib.orgnuph.edu.ua | Key enzymes in bacterial, fungal, or viral replication pathways. |

| Inflammatory Diseases | Anti-inflammatory properties have been reported for isoquinoline derivatives. wisdomlib.orgnuph.edu.ua Fragment-based design has led to potent kinase inhibitors for rheumatoid arthritis. researchoutreach.org | Kinases (e.g., JNK), Phosphodiesterases (e.g., PDE4). nuph.edu.ua |

| Neurological Disorders | Related structures like 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines are potent calcium channel blockers for chronic pain, and Nomifensine is a norepinephrine-dopamine reuptake inhibitor. nih.gov | Calcium channels, Neurotransmitter transporters, 5-HT3 receptors. researchgate.net |

| Cardiovascular Diseases | Isoquinoline-based drugs are in clinical use for cardiovascular and cerebrovascular diseases. nih.gov | Various receptors and enzymes involved in cardiovascular regulation. |

| Plant Disease Management | 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent antioomycete activity against plant pathogens like Pythium recalcitrans. nih.gov | Biological membrane systems of oomycetes. researchgate.net |

Systematic screening of a diversified library of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one analogs against a wide range of biological targets will be a key future research direction.

Development of Advanced SAR and QSAR Models

As libraries of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one derivatives are synthesized and tested, the resulting data will be crucial for developing sophisticated Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These computational models are essential for rationally guiding the design of more potent and selective compounds. drugdesign.org

Future SAR and QSAR research should focus on:

Identifying Key Structural Features: SAR studies will elucidate which substituents at various positions of the isoquinolinone ring are critical for activity. For example, studies on related N-(2-arylethyl) isoquinoline derivatives indicated that a methoxyl group at the 7-position and a hydroxyl at the 6- or 8-position could confer good activity as CD36 antagonists. nih.gov Similar analyses for the 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one core will be vital.

Developing Predictive QSAR Models: QSAR models use statistical methods to correlate chemical structures with biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds before they are synthesized, saving time and resources. nih.gov

Molecular Modeling and Docking: Combining SAR data with molecular modeling and docking studies can provide insights into the binding mode of these compounds with their biological targets. This helps in understanding the molecular basis of their activity and designing new derivatives with improved binding affinity. nih.gov

The table below outlines a hypothetical SAR exploration based on potential modifications to the core structure.

| Position of Modification | Type of Substituent | Potential Impact on Activity |

| N2 Position | Alkyl, Aryl, Heteroaryl groups | Modulate lipophilicity, solubility, and potential for new interactions with the target protein. |

| C1, C4 Positions | Introduction of spirocycles, alkyl or aryl groups | Influence steric bulk and conformational rigidity, potentially enhancing binding affinity and selectivity. |

| Benzene (B151609) Ring (C5, C6, C7) | Electron-donating or withdrawing groups | Alter the electronic properties of the aromatic ring, which can affect target binding and metabolic stability. |

Integration of Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov The integration of AI will be a powerful strategy for exploring the vast chemical space around the 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one scaffold.

Applications of AI in the design process include:

Virtual Screening: ML models can be trained on existing data to perform large-scale virtual screening of compound libraries, identifying molecules with a high probability of being active against a specific target. mdpi.com This can prioritize synthetic efforts.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties (e.g., high potency, low toxicity, good solubility). These models can generate novel derivatives of the core scaffold that may not be conceived through traditional medicinal chemistry approaches. nih.gov

Property Prediction: AI algorithms can accurately predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of designed compounds. nih.gov This allows for the early-stage filtering of candidates that are unlikely to have drug-like properties.

Synthesis Planning: Recent AI frameworks, such as SPARROW, can automatically identify optimal molecular candidates by minimizing synthetic cost while maximizing the likelihood of desired properties, and can even suggest the synthetic routes. mit.edu

By leveraging AI, researchers can navigate the complex, multi-parameter optimization problem of drug design more efficiently, increasing the probability of success. broadinstitute.org

Potential for Lead Optimization and Preclinical Development

A promising "hit" compound identified from initial screening must undergo a rigorous lead optimization process to become a preclinical candidate. This involves iterative cycles of design and synthesis to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. nih.gov

Key steps in the lead optimization and preclinical development of an 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one-based lead compound would include:

Potency and Selectivity Enhancement: Guided by SAR and computational models, chemists will fine-tune the structure to maximize on-target activity and minimize activity against related targets to reduce potential side effects. researchgate.net

Improving Drug-Like Properties: Modifications will be made to enhance metabolic stability, aqueous solubility, and cell permeability. For example, optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines led to a compound with highly improved water solubility and a suitable logP value. nih.gov

In Vitro and In Vivo Testing: Promising optimized compounds will be subjected to a battery of in vitro assays to assess their ADMET profile. Successful candidates will then advance to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety.

Preclinical Candidate Selection: The ultimate goal is to select a single compound with a well-balanced profile of potency, selectivity, safety, and drug-like properties to advance into formal preclinical development and, eventually, clinical trials. researchoutreach.org

The journey from a promising scaffold like 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one to a marketed drug is long and challenging, but the application of modern drug discovery technologies and strategies provides a clear path forward for exploring its full therapeutic potential.

Q & A

Basic: What synthetic methods are commonly used to prepare 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one and its derivatives?

Methodological Answer:

A general synthesis involves reacting 6-amino-3,4-dihydroisoquinolin-3(4H)-one intermediates with acyl chlorides under anhydrous conditions. For example, compound 1b (2-acetyl derivative) is synthesized by reacting 3,4-dihydroisoquinolin-3(4H)-one with acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane. Purification is achieved via silica-gel thin-layer chromatography (TLC) . Derivatives with methoxy groups (e.g., 1f ) require substitution with methoxybenzoyl chloride, followed by acid workup and recrystallization .

Advanced: How can reaction parameters be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

Use factorial design of experiments (DoE) to evaluate critical variables (e.g., temperature, stoichiometry, solvent polarity). For instance, a 2³ factorial design can test the impact of acyl chloride equivalents (1.0–2.0 eq.), reaction time (4–12 hours), and temperature (80–120°C). Response surface methodology (RSM) can then model interactions between variables to identify optimal conditions. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while capturing parameter effects .

Basic: What analytical techniques are essential for characterizing 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one?

Methodological Answer:

- 1H NMR : Assign peaks using coupling constants and splitting patterns. For example, the methoxy group (OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons in dihydroisoquinoline derivatives resonate between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. The molecular ion [M+H]⁺ for 8-methoxy derivatives should align with the calculated mass (e.g., C₁₁H₁₁NO₂: 197.21 g/mol) .

- Melting Point : Compare observed values (e.g., 214–216°C for 6b ) with literature to assess purity .

Advanced: How can contradictions in NMR data between synthesized derivatives be resolved?

Methodological Answer:

- Variable Temperature NMR : Use to identify dynamic processes (e.g., keto-enol tautomerism) that cause signal splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish methoxy protons from adjacent aromatic protons .

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ADF .

Advanced: How do substitutions at position 2 influence acetylcholinesterase inhibition activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Test derivatives with varying R-groups (e.g., acetyl, benzoyl, methylbenzoyl) in acetylcholinesterase inhibition assays. For example, compound 1d (3-methylbenzoyl) showed IC₅₀ = 0.87 µM, while 1g (phenylacetyl) had IC₅₀ = 1.23 µM, suggesting bulky substituents enhance binding .

- Molecular Docking : Use AutoDock Vina to simulate interactions between substituents and the enzyme’s active site (e.g., π-π stacking with Trp86) .

Advanced: What statistical methods are used to design experiments for synthesis optimization?

Methodological Answer:

- Central Composite Design (CCD) : Optimize multi-variable systems (e.g., solvent ratio, catalyst loading) by fitting quadratic models to experimental data .

- Taguchi Methods : Apply orthogonal arrays to minimize experimental runs while maximizing parameter coverage (e.g., L9 array for 4 factors at 3 levels) .

- ANOVA Analysis : Identify significant factors (p < 0.05) and quantify their contributions to yield or purity .

Basic: How can purity and impurities be assessed in synthesized batches?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Monitor UV absorbance at λ = 254 nm .

- LC-MS/MS : Identify impurities via fragmentation patterns. For example, a common impurity might be the des-methoxy analog (m/z 167.1) .

Advanced: How can design of experiments (DoE) improve reaction efficiency in large-scale synthesis?

Methodological Answer:

- Scale-Up Simulation : Use kinetic modeling (e.g., Aspen Plus) to predict heat transfer and mixing efficiency in pilot reactors .

- Risk Assessment : Apply Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., exothermicity of acyl chloride additions) .

Advanced: What factors influence the stability of 8-methoxy-1,2-dihydroisoquinolin-3(4H)-one under storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC .

- Accelerated Stability Testing : Use the Arrhenius equation to extrapolate shelf life from high-temperature data .

Advanced: How can substituent effects on biological activity be systematically analyzed?

Methodological Answer:

- Free-Wilson Analysis : Decompose activity contributions of individual substituents (e.g., methoxy vs. chloro groups) .

- QSAR Modeling : Train machine learning models (e.g., random forest) on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.